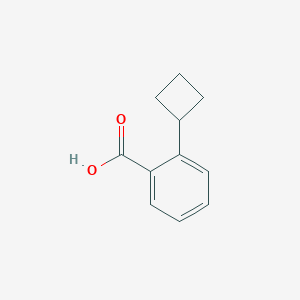

2-Cyclobutylbenzoic acid

CAS No.: 892390-53-3

Cat. No.: VC4902394

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892390-53-3 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.215 |

| IUPAC Name | 2-cyclobutylbenzoic acid |

| Standard InChI | InChI=1S/C11H12O2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

| Standard InChI Key | KJBFRTUCPOBDQV-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=CC=CC=C2C(=O)O |

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

The compound features a benzoic acid backbone with a cyclobutane ring attached at the second carbon position. The SMILES notation (C1CC(C1)C2=CC=CC=C2C(=O)O) confirms the ortho substitution pattern . Key structural parameters include:

-

Bond angles: The cyclobutyl ring introduces significant steric strain (≈90° bond angles) compared to larger cycloalkanes.

-

Torsional effects: The planar carboxylic acid group and non-planar cyclobutane create distinct conformational preferences.

Positional Isomerism

While the 2-cyclobutyl isomer (CID 57878677) lacks extensive literature, its para-substituted analog (4-cyclobutylbenzoic acid, CAS 3158-70-1) has documented properties :

| Property | 2-Cyclobutylbenzoic Acid | 4-Cyclobutylbenzoic Acid |

|---|---|---|

| Melting Point | Not reported | 118–119°C |

| Boiling Point | Not reported | 320.7°C at 760 mmHg |

| LogP | Estimated 2.65 | 2.65 |

| Density | Not reported | 1.193 g/cm³ |

The para isomer's higher melting point suggests stronger intermolecular interactions in the crystalline phase, likely due to symmetric packing .

Synthesis and Characterization

Synthetic Routes

Though no direct synthesis protocols were identified for the 2-isomer, analogous methods for cyclobutyl benzoates involve:

-

Friedel-Crafts alkylation: Cyclobutanol derivatives reacting with benzoyl chlorides under Lewis acid catalysis.

-

Cross-coupling strategies: Suzuki-Miyaura coupling using cyclobutyl boronic esters and halogenated benzoic acids .

Spectroscopic Signatures

Predicted adduct masses and CCS values from ion mobility spectrometry provide critical identification markers :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 177.09100 | 136.4 |

| [M+Na]+ | 199.07294 | 144.1 |

| [M-H]- | 175.07644 | 136.6 |

These values enable differentiation from structural isomers in mass spectrometry workflows .

Physicochemical Properties

Thermodynamic Stability

The cyclobutyl ring's strain energy (≈26 kcal/mol) influences decomposition pathways. Thermal gravimetric analysis of the para isomer shows decomposition onset at 250°C , suggesting similar stability for the ortho derivative.

Solubility and Partitioning

Calculated LogP values (2.65) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in drug design . Aqueous solubility is likely enhanced by the carboxylic acid group, though exact measurements remain unreported.

Biological and Industrial Applications

Materials Science Applications

The rigid cyclobutane moiety may enhance thermal stability in polymer matrices. Potential uses include:

-

High-temperature adhesives

-

Dielectric materials for electronics

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic optimization: No published routes specifically yield the 2-isomer with high regioselectivity.

-

Biological profiling: Absence of in vitro toxicity or efficacy data limits therapeutic assessment .

Computational Modeling Opportunities

Molecular dynamics simulations could elucidate:

-

Cyclobutane ring puckering dynamics

-

Carboxylic acid group solvation effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume